molecular formula C6H9BrClNS B2572470 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride CAS No. 2244906-14-5

1-(4-Bromothiophen-2-yl)ethanamine hydrochloride

Cat. No.: B2572470
CAS No.: 2244906-14-5
M. Wt: 242.56
InChI Key: FDYVFPGCSXCBRM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

1-(4-Bromothiophen-2-yl)ethanamine hydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.

Mechanism of Action

The mechanism of action of 1-(4-Bromothiophen-2-yl)ethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes .

Comparison with Similar Compounds

1-(4-Bromothiophen-2-yl)ethanamine hydrochloride can be compared with other similar compounds, such as:

  • 1-(4-Chlorothiophen-2-yl)ethanamine hydrochloride
  • 1-(4-Fluorothiophen-2-yl)ethanamine hydrochloride
  • 1-(4-Methylthiophen-2-yl)ethanamine hydrochloride

These compounds share a similar thiophene core structure but differ in their substituents, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its bromine substituent, which imparts distinct electronic and steric properties, making it valuable for specific research applications .

Properties

IUPAC Name

1-(4-bromothiophen-2-yl)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8BrNS.ClH/c1-4(8)6-2-5(7)3-9-6;/h2-4H,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDYVFPGCSXCBRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CS1)Br)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9BrClNS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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